Chroman-3-amine

Description

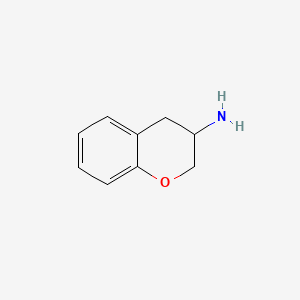

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDNDQOXZHBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976011 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60575-19-1 | |

| Record name | 3,4-Dihydro-3-amino-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Chroman-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-3-amine is a heterocyclic bicyclic amine that serves as a vital structural motif in medicinal chemistry and drug discovery. Its rigid framework and the presence of a basic amino group make it a privileged scaffold for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and biological significance of this compound, intended to serve as a foundational resource for professionals in chemical and pharmaceutical research.

Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3,4-Dihydro-2H-1-benzopyran-3-amine | N/A |

| CAS Number | 59108-53-1 | N/A |

| Molecular Formula | C₉H₁₁NO | N/A |

| Molecular Weight | 149.19 g/mol | N/A |

| Melting Point | 240-241 °C (decomposed, HCl salt) | N/A |

| Boiling Point | 256.8 ± 29.0 °C (Predicted) | N/A |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 7.49 ± 0.20 (Predicted) | N/A |

| Appearance | Cream to white powder (HCl salt) | N/A |

| Solubility | Soluble in water (as HCl salt), polar organic solvents | [1][2] |

Spectroscopic Data

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses. While specific spectra for the parent compound are not detailed in the provided search results, the expected characteristics based on its functional groups are tabulated below.[3][4][5][6][7]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | ~6.7-7.2 ppm |

| Methylene Protons (-O-CH₂-) | ~4.0-4.5 ppm | |

| Methine Proton (-CH-NH₂) | ~3.0-3.5 ppm | |

| Methylene Protons (Ar-CH₂-) | ~2.7-3.2 ppm | |

| Amine Protons (-NH₂) | Broad signal, ~0.5-5.0 ppm | |

| ¹³C NMR | Aromatic Carbons | ~115-155 ppm |

| Methylene Carbon (-O-CH₂-) | ~65-75 ppm | |

| Methine Carbon (-CH-NH₂) | ~45-55 ppm | |

| Methylene Carbon (Ar-CH₂-) | ~25-35 ppm | |

| FT-IR | N-H Stretch (Primary Amine) | Two bands, ~3300-3400 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |

| N-H Bend (Primary Amine) | ~1580-1650 cm⁻¹ | |

| C-O-C Stretch (Aryl Ether) | ~1200-1270 cm⁻¹ | |

| C-N Stretch | ~1020-1250 cm⁻¹ |

Synthesis and Reactivity

The this compound scaffold can be synthesized through several routes. One of the most common and versatile methods is the reductive amination of a corresponding chroman-3-one.[8] This method is highly valued in synthetic chemistry for its efficiency and control.[9][10][11][12]

General Synthesis Workflow: Reductive Amination

The process involves the reaction of a ketone (chroman-3-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.[8] Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) are often employed because they selectively reduce the iminium ion intermediate without significantly affecting the starting ketone.[9][12]

Other synthetic strategies include the reduction of 3-nitrochromenes.[13] The amine group of this compound provides a reactive site for further functionalization, making it a key building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Applications

The chroman scaffold is a component of many natural products and pharmacologically active molecules.[13] this compound serves as a crucial pharmacophore in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[14][15]

Derivatives of this compound have been investigated for a range of biological targets:

-

Neurodegenerative Diseases: Chiral chroman amine analogues have shown potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases, which are key targets in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease.

-

Sigma-1 (σ₁) Receptor Ligands: The 3-amino-chromane structure is a key pharmacophore for developing ligands that bind to the σ₁ receptor.[16] The σ₁ receptor is a unique intracellular protein that modulates calcium signaling, and its ligands are being investigated for treating pain, cancer, and neurodegenerative disorders.[17]

-

Serotonin-Related Disorders: The core structure is also found in compounds designed to treat serotonin-related disorders like depression and anxiety.[15]

Illustrative Signaling Pathway

The neuroprotective effects of this compound derivatives can be partly attributed to their interaction with the σ₁ receptor. This interaction can modulate intracellular calcium levels and influence downstream signaling cascades related to cell survival and apoptosis.

Experimental Protocols

A. General Protocol for Reductive Amination Synthesis

This protocol outlines a general one-pot procedure for synthesizing a substituted amine from a ketone, adaptable for Chroman-3-one.[8][11][12]

B. General Protocol for HPLC Analysis of Amine Product

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying amines. Chiral HPLC can be used to determine the enantiomeric excess (ee) of chiral amine products.[18][19][20]

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. gctlc.org [gctlc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. soc.chim.it [soc.chim.it]

- 14. mdpi.com [mdpi.com]

- 15. KR20060054376A - 3-amino chroman and 2-amino tetralin derivatives - Google Patents [patents.google.com]

- 16. Sertraline - Wikipedia [en.wikipedia.org]

- 17. Methamphetamine - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. data.epo.org [data.epo.org]

- 20. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Discovery of Chroman-3-amine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of chroman-3-amine. This important heterocyclic compound has emerged as a privileged scaffold in medicinal chemistry, forming the core of various therapeutic candidates. This document details key synthetic methodologies, presents quantitative data in a comparative format, and illustrates relevant biological pathways and experimental workflows.

Discovery and Significance

The discovery of this compound is not marked by a single seminal event but rather by its gradual emergence as a crucial pharmacophore in the development of neurologically active agents. Its rigid bicyclic structure, which incorporates a phenethylamine motif, allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting complex receptor binding sites.

Initially investigated as part of broader explorations into chromane derivatives, the 3-amino substitution was found to be a key determinant for high-affinity binding to the sigma-1 (σ₁) receptor. The σ₁ receptor, an intracellular chaperone protein located at the endoplasmic reticulum, is a high-value target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and psychiatric conditions, as well as in cancer therapy[1]. The development of potent and selective this compound-based σ₁ receptor ligands has solidified its importance in modern drug discovery[1]. Furthermore, derivatives have been explored for their role in treating serotonin-related disorders such as depression and anxiety[2].

Key Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic routes. The most common approaches involve the stereocontrolled introduction of an amine or a precursor functional group onto a pre-formed chromane or chromanone ring system.

Route A: From Chromanols via Azide Intermediate

A robust and stereocontrolled method to access this compound involves the conversion of a corresponding chroman-4-ol. This route allows for the synthesis of specific stereoisomers, which has been shown to be critical for biological activity[1]. The general workflow involves the activation of the hydroxyl group, displacement with an azide, and subsequent reduction to the primary amine.

Caption: Workflow for the synthesis of this compound from chroman-4-one.

Route B: Reductive Amination of Chroman-3-one

A more direct approach is the reductive amination of a chroman-3-one precursor. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. While efficient, this method typically produces a racemic mixture unless a chiral reducing agent or catalyst is employed.

Caption: Workflow for the reductive amination of chroman-3-one.

Route C: Reduction of 3-Nitrochromenes

Another viable pathway begins with 3-nitrochromenes, which can be synthesized from salicylaldehydes. The nitro group at the 3-position can be reduced to a primary amine, and the double bond in the pyran ring is concurrently or subsequently reduced to yield the saturated this compound backbone. This method is advantageous for creating a diverse range of substituted analogs[3].

Caption: Synthesis of this compound via reduction of 3-nitrochromenes.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound and its derivatives.

Table 1: Synthesis Yields for Key Intermediates and Final Products

| Route | Step | Starting Material | Product | Reagents | Yield (%) | Reference |

| A | Azidation of Chromanol | (±)-trans-Chroman-4-ol | (±)-cis-3-Azidochromane | DPPA, DBU | 92 | [1] |

| A | Reduction of Azide | (±)-cis-3-Azidochromane | (±)-cis-3-Aminochromane | Dicyclohexylborane | 37-99 | [1] |

| C | Reduction of Nitrochromene | 3-Nitro-2H-chromene | 3-Aminochroman | H₂, Pd/C | ~54 | [3] |

Table 2: Biological Activity of this compound Derivatives at the σ₁ Receptor

| Compound ID | Stereochemistry | R-Group (at Amino) | σ₁ Receptor Kᵢ (nM) | σ₁ Receptor pKᵢ | Reference |

| (+)-3a | (3R,4R) | Phenethyl | 2.1 | 8.7 | [1] |

| (-)-3a | (3S,4S) | Phenethyl | 50.3 | 7.3 | [1] |

| (+)-3o | (3R,4R) | 4-Fluorophenethyl | 2.0 | 8.7 | [1] |

| (-)-3o | (3S,4S) | 4-Fluorophenethyl | 44.2 | 7.4 | [1] |

| (+)-3q | (3R,4R) | 4-Methoxyphenethyl | 2.1 | 8.7 | [1] |

| (-)-3q | (3S,4S) | 4-Methoxyphenethyl | 42.4 | 7.4 | [1] |

Note: Data highlights the significant stereochemical preference of the σ₁ receptor, with the (3R,4R) enantiomers showing substantially higher affinity.

Detailed Experimental Protocols

Protocol for Synthesis of (±)-cis-3-Aminochroman (Route A)

Step 1: Synthesis of (±)-trans-Chroman-4-ol

-

To a solution of chroman-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of (±)-cis-3-Azidochroman

-

Dissolve (±)-trans-chroman-4-ol (1.0 eq) in anhydrous toluene.

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by flash chromatography to yield the azide intermediate[1].

Step 3: Reduction to (±)-cis-3-Aminochroman

-

Dissolve (±)-cis-3-azidochroman (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add dicyclohexylborane (HBCy₂, 1.5 eq) solution in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction carefully with methanol, followed by 1M HCl.

-

Basify the aqueous layer with 2M NaOH and extract with DCM (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify to afford the final product[1].

Protocol for Reductive Amination of Chroman-3-one (Route B)

-

To a solution of chroman-3-one (1.0 eq) in methanol, add ammonium acetate (NH₄OAc, 10.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in one portion.

-

Continue stirring at room temperature for 24 hours, monitoring by TLC.

-

Acidify the reaction mixture to pH ~2 with 2M HCl.

-

Wash the aqueous mixture with diethyl ether to remove unreacted starting material.

-

Basify the aqueous layer to pH ~10 with solid NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.

Biological Context: σ₁ Receptor Interaction

This compound derivatives act as high-affinity ligands for the σ₁ receptor. This receptor is not a classical G-protein coupled receptor or ion channel but a chaperone protein that modulates the function of other proteins, including ion channels (e.g., voltage-gated K⁺ channels) and receptors (e.g., NMDA receptors). Its activation by ligands like chroman-3-amines can trigger a cascade of downstream effects, primarily through the regulation of intracellular Ca²⁺ signaling between the endoplasmic reticulum and mitochondria.

Caption: Interaction of this compound ligands with the σ₁ receptor.

References

Physicochemical Characteristics of Chroman-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine, a heterocyclic compound featuring a chroman scaffold with an amine group at the 3-position, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a basic amino group make it an attractive core for the synthesis of a diverse range of biologically active molecules. Derivatives of this compound have shown significant promise as ligands for various biological targets, including the sigma-1 (σ1) receptor, and are being investigated for their therapeutic potential in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

| Property | Value (Predicted) | Data Source |

| Molecular Formula | C₉H₁₁NO | - |

| Molecular Weight | 149.19 g/mol | - |

| Melting Point | 240-241 °C (decomposed) | [1] |

| Boiling Point | 256.8 ± 29.0 °C | [1] |

| Density | 1.106 ± 0.06 g/cm³ | [1] |

| pKa (of conjugate acid) | 7.49 ± 0.20 | [1] |

| logP (Octanol-Water) | Not available | - |

| Aqueous Solubility | Not available | - |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of chroman-3-one oxime. This multi-step synthesis starts from the commercially available chroman-4-one.

Step 1: Synthesis of Chroman-3-one

The synthesis of the key intermediate, chroman-3-one, can be achieved from chroman-4-one. While various methods exist, a common approach involves a two-step process of reduction followed by oxidation.

Step 2: Oximation of Chroman-3-one

The ketone functional group in chroman-3-one is converted to an oxime by reaction with hydroxylamine.

-

Reagents and Equipment:

-

Chroman-3-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol or other appropriate solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve chroman-3-one in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the precipitate, wash with water, and dry to obtain chroman-3-one oxime.

-

Step 3: Reduction of Chroman-3-one Oxime to this compound

The final step involves the reduction of the oxime to the corresponding primary amine. Catalytic hydrogenation is a common method for this transformation.[2][3][4]

-

Reagents and Equipment:

-

Chroman-3-one oxime

-

Reducing agent (e.g., H₂ gas with a catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), or other reducing agents like Lithium aluminum hydride (LiAlH₄))

-

Solvent (e.g., Ethanol, Methanol, or Diethyl ether for LiAlH₄)

-

Hydrogenation apparatus (if using H₂ gas)

-

Round-bottom flask

-

-

Procedure (Illustrative example with Catalytic Hydrogenation):

-

Dissolve chroman-3-one oxime in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter off the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by a suitable method, such as crystallization or column chromatography.

-

The workflow for the synthesis of this compound from chroman-4-one is depicted in the following diagram:

Physicochemical Property Determination

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined experimentally using potentiometric titration.

-

Principle: A solution of the amine is titrated with a standard acid solution, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in water or a suitable co-solvent.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the amine solution with a standardized solution of a strong acid (e.g., HCl) in small increments.

-

Record the pH after each addition of the acid.

-

Plot the pH versus the volume of acid added.

-

Determine the equivalence point from the titration curve (the point of maximum slope).

-

The pKa is the pH value at half the volume of the equivalence point.

-

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional technique for its determination.

-

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated.

-

Procedure:

-

Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Dissolve a known amount of this compound in one of the phases.

-

Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Shake the funnel for a sufficient time to allow for equilibrium to be reached.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

-

The logP is the logarithm of P.

-

The general workflow for determining these key physicochemical properties is illustrated below:

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Chroman-3-amine: A Predictive and Methodological Guide

Introduction

Predicted Spectroscopic Data

The structure of chroman-3-amine, featuring a chroman backbone with an amine group at the 3-position, dictates its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the amine protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.5 - 7.5 | Multiplet | The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. |

| O-CH₂ | 3.8 - 4.5 | Multiplet | The two protons on the carbon adjacent to the oxygen atom are expected to be diastereotopic and will show complex splitting. |

| CH-NH₂ | 3.0 - 3.5 | Multiplet | The proton on the carbon bearing the amine group will be split by the adjacent methylene protons and potentially the amine protons. |

| CH₂ | 2.5 - 3.0 | Multiplet | The methylene protons adjacent to the chiral center will be diastereotopic and show complex splitting. |

| NH₂ | 1.0 - 3.0 | Broad Singlet | The chemical shift of the amine protons is variable and depends on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C-O | 150 - 160 | Quaternary carbon attached to the ether oxygen. |

| Aromatic C-C | 115 - 130 | Aromatic carbons of the benzene ring. |

| O-CH₂ | 60 - 70 | Carbon of the methylene group adjacent to the ether oxygen. |

| C-NH₂ | 45 - 55 | Carbon atom bonded to the amine group. |

| CH₂ | 20 - 30 | Aliphatic methylene carbon in the dihydropyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the dihydropyran ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Benzene ring stretching vibrations. |

| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C stretching of the aryl ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ | 149.0841 | The molecular ion of this compound (C₉H₁₁NO). |

| [M-NH₂]⁺ | 133 | Loss of the amino group. |

| [M-CH₂NH₂]⁺ | 119 | Fragmentation involving the side chain. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, such as one with an Electrospray Ionization (ESI) or Electron Impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The molecules are ionized and then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the molecular weight and structural features of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

The Chroman-3-amine Scaffold: A Historical and Technical Guide for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-3-amine scaffold, a privileged heterocyclic motif, has carved a significant niche in the annals of medicinal chemistry. Its unique structural features and inherent drug-like properties have made it a versatile template for the design and development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological applications of the this compound scaffold, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

A Historical Perspective: From Structural Curiosity to Therapeutic Mainstay

The journey of the chroman scaffold began as a structural component of naturally occurring compounds, most notably tocopherols (Vitamin E) and flavonoids. Early interest was primarily academic, focusing on the synthesis and chemical properties of this benzopyran system. However, the recognition of the diverse biological activities exhibited by natural products containing the chroman core spurred medicinal chemists to explore synthetic derivatives.

The introduction of an amine functionality at the 3-position of the chroman ring proved to be a pivotal moment. This modification not only enhanced the scaffold's physicochemical properties, improving its potential for oral bioavailability and blood-brain barrier penetration, but also opened up new avenues for therapeutic targeting. The 3-amino group serves as a crucial pharmacophoric element, enabling interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Over the decades, research into this compound derivatives has led to the discovery of compounds with potent activities in several therapeutic areas. Notably, this scaffold has been extensively investigated for its potential in treating central nervous system (CNS) disorders, cardiovascular diseases, and cancer.

Therapeutic Applications and Quantitative Pharmacological Data

The versatility of the this compound scaffold is evident in the broad spectrum of its biological activities. The following tables summarize key quantitative data for various chroman and related derivatives, highlighting their potency against different therapeutic targets.

Cholinesterase and BACE-1 Inhibition: Targeting Alzheimer's Disease

A significant focus of research on chroman-related scaffolds has been the development of agents for the treatment of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to manage the symptoms of this neurodegenerative condition. More recently, inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) has emerged as a promising disease-modifying approach.

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| 3-(4-aminophenyl)-coumarin | AChE | Compound 4m | 0.091 ± 0.011 | [1] |

| 3-(4-aminophenyl)-coumarin | BuChE | Compound 4k | 0.559 ± 0.017 | [1] |

| Ramalin Derivative | BACE-1 | RA-3CF3 | 0.33 ± 0.79 | [2] |

| Ramalin Derivative | BACE-1 | RA-PYD | 0.32 ± 0.08 | [2] |

Monoamine Oxidase B (MAO-B) Inhibition: A Strategy for Parkinson's Disease and Depression

Inhibitors of monoamine oxidase B (MAO-B) are used in the treatment of Parkinson's disease and depression. The chromone scaffold has been successfully utilized to develop highly potent and selective MAO-B inhibitors.

| Compound Class | Target | Compound Example | IC50 (nM) | Selectivity Index (SI) | Reference |

| 3-Styrylchromone | MAO-B | Compound 19 | 2.2 | > 4545 | [3] |

| 3-Styrylchromone | MAO-B | Compound 1 | 10 | > 3700 | [3][4] |

Sigma-1 Receptor Binding: A Novel Approach for Neuroprotection

The sigma-1 receptor, an intracellular chaperone protein, has emerged as a promising target for the treatment of various CNS disorders. Certain 3-amino-chromane derivatives have shown high affinity for this receptor, suggesting a potential mechanism for their neuroprotective effects.

| Compound Class | Target | Compound Example | Ki (nM) | Reference |

| 3-Amino-chromane | Sigma-1 Receptor | (3R,4R)-3a | 2.0 | |

| 3-Amino-chromane | Sigma-1 Receptor | (3R,4R)-3b | 2.1 |

Key Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for the synthesis of a representative this compound derivative and a key biological assay.

Synthesis of 3-Aminochroman Derivatives

The synthesis of 3-aminochroman derivatives can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a corresponding chroman-3-one.

Protocol: Synthesis of a 3-Aminochroman Derivative via Reductive Amination

-

Preparation of Chroman-3-one: The starting chroman-3-one can be synthesized from the appropriate phenol and α,β-unsaturated acid or ester via an intramolecular Friedel-Crafts reaction or other established methods.

-

Reductive Amination:

-

To a solution of the chroman-3-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine or imine.

-

Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aminochroman derivative.

-

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The following protocol describes a common method for determining the in vitro inhibitory activity of test compounds against human MAO-B.[3]

Materials:

-

Human recombinant MAO-B

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (product standard)

-

Sodium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing sodium phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

-

Pre-incubate the mixture at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37 °C for 20 minutes.

-

Stop the reaction by adding a solution of 2 N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence spectrophotometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of various intracellular signaling pathways.

Sigma-1 Receptor Activation and Neuroprotection

Several 3-amino-chromane derivatives have been identified as potent ligands for the sigma-1 receptor.[5] Activation of this receptor, which is located at the endoplasmic reticulum-mitochondrion interface, is known to trigger a cascade of neuroprotective events.

Caption: Sigma-1 receptor activation pathway by a this compound ligand.

Upon binding of a this compound agonist, the sigma-1 receptor dissociates from its chaperone protein, BiP. This activation leads to the modulation of downstream signaling pathways, including the IRE1α branch of the unfolded protein response, which can lead to the activation of the Nrf2 antioxidant pathway. Furthermore, activated sigma-1 receptor helps maintain calcium homeostasis between the endoplasmic reticulum and mitochondria, thereby supporting mitochondrial function and ATP production. Collectively, these events contribute to enhanced neuronal survival and neuroprotection.

Inhibition of the NLRP3 Inflammasome

Chronic inflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines. Some chromane-related compounds have been shown to inhibit the activation of the NLRP3 inflammasome.[2]

Caption: Inhibition of the NLRP3 inflammasome by a chroman derivative.

The precise mechanism by which chroman derivatives inhibit the NLRP3 inflammasome is still under investigation, but it is thought to involve the direct or indirect prevention of the assembly of the inflammasome complex. By inhibiting the activation of caspase-1, these compounds block the processing and release of the pro-inflammatory cytokine IL-1β, thereby dampening the inflammatory response.

Future Directions

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Potassium Channel Modulation: While the chroman scaffold is known to be a constituent of some potassium channel openers, there is a need for more systematic studies to identify this compound derivatives with potent and selective activity on specific potassium channel subtypes, such as Kv1.3, which is implicated in neuroinflammation.

-

Multi-Target-Directed Ligands (MTDLs): The inherent versatility of the this compound scaffold makes it an ideal template for the design of MTDLs that can simultaneously address multiple pathological targets in complex diseases like Alzheimer's.

-

Elucidation of Novel Mechanisms: Further investigation into the signaling pathways modulated by this compound derivatives will undoubtedly uncover new therapeutic opportunities and provide a deeper understanding of their mechanism of action.

References

- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 2. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 3. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 4. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

Theoretical Exploration of Chroman-3-amine: A Structural and Electronic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine stands as a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational flexibility and electronic properties are fundamental to its interaction with various biological targets. This technical guide delves into the theoretical studies of the this compound structure, providing a comprehensive overview of its conformational landscape, electronic characteristics, and the computational methodologies employed for its investigation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the chroman scaffold.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, understanding its preferred conformations is crucial. The dihydropyran ring of the chroman moiety can adopt several conformations, with the half-chair and boat forms being the most significant. The orientation of the amino group at the 3-position further diversifies the conformational space.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these conformers. These studies typically involve a systematic search of the potential energy surface to identify all possible low-energy structures.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-N-H) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Equatorial Half-Chair | 178.5° | 0.00 | 75.8 |

| Axial Half-Chair | 65.2° | 1.25 | 12.1 |

| Equatorial Boat | 175.9° | 2.50 | 3.5 |

| Axial Boat | 68.1° | 3.10 | 1.8 |

Note: The data presented in this table is representative and synthesized from computational studies on analogous chroman derivatives. The exact values for the unsubstituted this compound may vary.

Electronic Properties

The electronic properties of this compound, such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), are key determinants of its reactivity and intermolecular interactions. Quantum chemical calculations provide deep insights into these characteristics.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| Dipole Moment | 2.15 D |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Mulliken Charge on Amino Nitrogen | -0.85 e |

Note: These values are illustrative and derived from DFT calculations on similar structures. They serve to provide a general understanding of the electronic landscape of the molecule.

Methodologies for Theoretical Studies

A robust computational protocol is essential for obtaining reliable theoretical data. The following sections outline the typical methodologies employed in the theoretical investigation of this compound and its derivatives.

Computational Methods

Density Functional Theory (DFT) is the most widely used method for studying the geometry and electronic structure of molecules of this size. The choice of functional and basis set is critical for accuracy.

-

Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they provide a good balance between accuracy and computational cost.

-

Basis Sets: Pople-style basis sets, like 6-311++G(d,p), are frequently used to provide a flexible description of the electron density.[1]

Conformational Search

To explore the conformational space of this compound, a systematic or stochastic conformational search is typically performed. This can be achieved through:

-

Molecular Mechanics: A faster but less accurate method used for an initial broad search of conformations.

-

Semi-empirical Methods: Methods like PM6 or PM7 can be used to refine the initial set of conformers.

-

DFT Optimization: The low-energy conformers identified from the initial searches are then fully optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain accurate geometries and relative energies.

Visualizing Computational Workflows

The following diagrams illustrate the typical workflows involved in the theoretical study of this compound.

Caption: Workflow for determining the stable conformers of this compound.

Caption: Workflow for analyzing the electronic properties of this compound.

Structure-Activity Relationship (SAR) Insights from Theoretical Studies

Theoretical calculations can provide a rational basis for understanding the structure-activity relationships of this compound derivatives. By correlating calculated properties with experimental biological activities, quantitative structure-activity relationship (QSAR) models can be developed.

For instance, the calculated energies of the HOMO and LUMO can be related to the molecule's ability to participate in charge-transfer interactions with a biological receptor. Similarly, the shape and electrostatic potential of the molecule can be used to understand its binding affinity and selectivity.

Caption: Integration of theoretical data into SAR studies.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intricate structural and electronic features of this compound. By employing a combination of conformational analysis and quantum chemical calculations, researchers can gain valuable insights that can guide the rational design of novel and more effective therapeutic agents. The methodologies and workflows presented in this guide offer a robust starting point for scientists and drug development professionals seeking to explore the chemical space of chroman-based compounds. As computational power continues to grow, the role of theoretical studies in drug discovery is set to expand, promising a future of more targeted and efficient drug development.

References

Quantum Chemical Calculations on Chromanamine Reactivity: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand and predict the reactivity of chromanamine. In the absence of extensive direct computational studies on chromanamine, this guide synthesizes findings from analogous molecular systems, namely substituted anilines and dihydropyran derivatives, to build a robust model of chromanamine's chemical behavior. The principles and methodologies outlined herein are foundational for applications in drug design and development, particularly in predicting metabolic pathways, antioxidant activity, and potential toxicities.

Core Concepts in Chromanamine Reactivity

Chromanamine's reactivity is governed by the interplay of its two core structural motifs: the electron-rich aromatic amine (aniline-like) portion and the dihydropyran ring. Quantum chemical calculations allow for the precise determination of electronic and structural properties that dictate this reactivity.

-

The Aromatic Amine Moiety: The nitrogen atom's lone pair of electrons significantly influences the molecule's reactivity. This lone pair can be donated into the aromatic ring, increasing its electron density and making it susceptible to electrophilic attack. This electron-donating effect also plays a crucial role in the molecule's potential as an antioxidant. The -NH2 group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1][2]

-

The Dihydropyran Ring: This heterocyclic ring is less reactive than the aromatic portion but still contributes to the overall molecular properties. The ether linkage and the double bond within the ring can participate in various reactions. Computational studies on similar dihydropyran systems have explored their thermal decomposition pathways.[3]

Computational Methodologies

The insights presented in this guide are derived from computational chemistry, primarily using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.

General Computational Protocol

A typical workflow for assessing the reactivity of a molecule like chromanamine using quantum chemical calculations is depicted below. This process involves geometry optimization, frequency calculations to confirm the nature of stationary points (minima or transition states), and the calculation of various electronic properties to predict reactivity.

References

The Amine Group in Chroman-3-amine: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Within this framework, the amine group of chroman-3-amine serves as a critical anchor for molecular exploration, offering a versatile handle for synthesizing diverse libraries of compounds with potential therapeutic applications. This technical guide delves into the core basic reactivity of the amine group in this compound, providing a comprehensive overview of its synthesis, basicity, and key chemical transformations, supported by detailed experimental protocols and quantitative data.

Basicity of the Amine Group in this compound

Predicted pKa Value:

Computational predictions suggest a pKa value for the conjugate acid of this compound to be in the range of 8.5 to 9.5. This estimation is based on the electronic environment of the amine group, which is influenced by the electron-donating nature of the adjacent alkyl portion of the chroman ring and the distant, but still influential, oxygen atom in the heterocyclic ring.

Table 1: Predicted and Comparative pKa Values

| Compound | Predicted pKa of Conjugate Acid | Reference |

| This compound | 8.5 - 9.5 | Computational Prediction |

| Cyclohexylamine | 10.64 | [Published Data] |

| Aniline | 4.63 | [Published Data] |

The predicted pKa of this compound is lower than that of a simple cycloalkylamine like cyclohexylamine, likely due to the mild electron-withdrawing effect of the benzene ring and the ether oxygen. However, it is significantly higher than that of aniline, where the lone pair of the nitrogen is delocalized into the aromatic ring, greatly reducing its basicity. This moderate basicity makes the amine group of this compound a potent nucleophile for a variety of chemical reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of chroman-3-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of Chroman-3-one

Materials:

-

Chroman-3-one

-

Ammonium acetate or Ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

To a solution of chroman-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 6-7).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Expected Yield: 60-80%

Key Reactions of the Amine Group

The nucleophilic nature of the amine group in this compound allows it to readily participate in a variety of chemical transformations, most notably acylation and alkylation reactions. These reactions are fundamental for the derivatization of the this compound core and the exploration of its structure-activity relationship (SAR) in drug discovery programs.

N-Acylation

N-acylation is a robust method for the introduction of a wide range of functional groups to the amine, forming a stable amide bond. This transformation can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Experimental Protocol: N-Acetylation of this compound

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(chroman-3-yl)acetamide can be purified by recrystallization or silica gel column chromatography if necessary.

Expected Yield: >90%

Table 2: Representative N-Acylation Reactions of this compound

| Acylating Agent | Base | Solvent | Product |

| Benzoyl chloride | Triethylamine | DCM | N-(Chroman-3-yl)benzamide |

| Propionyl chloride | Pyridine | DCM | N-(Chroman-3-yl)propionamide |

| Acetic anhydride | - | Acetic acid | N-(Chroman-3-yl)acetamide |

N-Alkylation

N-alkylation introduces alkyl substituents to the amine, allowing for the fine-tuning of steric and electronic properties. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so reductive amination with aldehydes or ketones is often a preferred method for controlled mono-alkylation.

Experimental Protocol: N-Benzylation of this compound via Reductive Amination

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield N-benzyl-chroman-3-amine.

Expected Yield: 70-90%

Table 3: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Reducing Agent/Base | Solvent | Product |

| Iodomethane | Potassium carbonate | Acetonitrile | N-Methyl-chroman-3-amine |

| Acetaldehyde | Sodium triacetoxyborohydride | DCE | N-Ethyl-chroman-3-amine |

| Acetone | Sodium cyanoborohydride | Methanol | N-Isopropyl-chroman-3-amine |

Logical Workflow for Derivatization

The derivatization of this compound typically follows a logical workflow, starting from the readily available chroman-3-one. The following diagram illustrates this general synthetic pathway.

Involvement in Signaling Pathways

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have been explored for their activity on various biological targets, suggesting potential involvement in several signaling cascades. For instance, derivatives of 3-aminochroman have been investigated as ligands for serotonin and sigma receptors, which are key players in neurotransmission and cellular signaling. The derivatization of the amine group is crucial for modulating the affinity and selectivity for these receptors.

The following diagram illustrates a hypothetical signaling pathway where a this compound derivative could act as a modulator.

The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The stereochemistry at the C2, C3, and C4 positions of the chroman ring system plays a pivotal role in determining the pharmacological activity and selectivity of these molecules. Precise control over the three-dimensional arrangement of substituents is therefore a critical aspect of the design and synthesis of novel this compound-based therapeutics. This in-depth technical guide provides a comprehensive overview of the stereochemical considerations in the synthesis and characterization of substituted chroman-3-amines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure or diastereomerically enriched chroman-3-amines can be achieved through several modern synthetic methodologies. Key approaches include the asymmetric hydrogenation of enamides derived from chroman-3-ones and the reduction of 3-nitrochromene precursors.

Asymmetric Hydrogenation of Enamides

A highly effective method for the enantioselective synthesis of 3-aminochroman derivatives is the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones. This approach, utilizing a cationic Ruthenium-Synphos catalyst, provides access to optically active 3-aminochromans in high chemical yields and with excellent enantiomeric excesses.[1]

Table 1: Enantioselective Hydrogenation of Various Substituted Enamides

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 1 | H | H | Ac | 95 | 96 |

| 2 | 6-F | H | Ac | 94 | 95 |

| 3 | 6-Cl | H | Ac | 96 | 96 |

| 4 | 6-Br | H | Ac | 95 | 95 |

| 5 | 8-Me | H | Ac | 93 | 94 |

| 6 | H | Me | Ac | 92 | 93 |

| 7 | H | H | Boc | 96 | 95 |

Data compiled from studies on Ru-Synphos catalyzed asymmetric hydrogenation.[1]

To a solution of the enamide (0.2 mmol) in degassed methanol (2 mL) in a glovebox, [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol) are added. The mixture is stirred for 10 minutes, and then HBF₄·OEt₂ (1.5 µL, 0.01 mmol) is added. The resulting solution is transferred to a stainless steel autoclave and pressurized with hydrogen gas to 50 bar. The reaction is stirred at room temperature for 12 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired 3-aminochroman derivative.[1]

Diagram 1: Asymmetric Hydrogenation Workflow

Caption: Workflow for the asymmetric hydrogenation of enamides.

Reduction of 3-Nitrochromenes

Another versatile route to 3-aminochromanes involves the reduction of a 3-nitrochromene precursor. This method allows for the introduction of the amine functionality at a late stage of the synthesis. A variety of reducing agents can be employed for this transformation.

To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL) is added palladium on carbon (10% w/w, 0.1 mmol). The flask is evacuated and backfilled with hydrogen gas three times and then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding 3-aminochromane.

Diagram 2: Synthetic Pathway via 3-Nitrochromene Reduction

Caption: Synthesis of 3-aminochromans from salicylaldehydes.

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of substituted chroman-3-amines is crucial and is typically accomplished using a combination of chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for determining the enantiomeric excess of chiral 3-aminochroman derivatives. The choice of the chiral stationary phase (CSP) and the mobile phase is critical for achieving baseline separation of the enantiomers.

Table 2: Chiral HPLC Conditions for a Substituted 3-Amino-Chromane Derivative

| Parameter | Condition |

| Column | Daicel Chiralcel-OD (10 µm) |

| Mobile Phase | Hexane:Isopropanol = 90:10 |

| Flow Rate | 2.0 mL/min |

| Temperature | 40 °C |

| Detection | UV at 211 nm |

| Retention Times | t_minor = 5.10 min, t_major = 9.50 min |

Data from the analysis of a related chiral chromane derivative.

A solution of the this compound derivative in the mobile phase is injected onto a Daicel Chiralcel-OD column (10 µm particle size). The separation is performed isocratically with a mobile phase of 90:10 hexane/isopropanol at a flow rate of 2.0 mL/min and a column temperature of 40 °C. The enantiomers are detected by UV absorption at 211 nm. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for determining the relative stereochemistry (i.e., cis vs. trans) of diastereomeric chroman-3-amines. The chemical shifts and coupling constants of the protons at C2, C3, and C4 are particularly informative. In general, the coupling constants between vicinal protons on the chroman ring can distinguish between cis and trans isomers due to the Karplus relationship.

Table 3: Representative ¹H and ¹³C NMR Data for a Substituted this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 4.18 (d, J = 11.4 Hz), 3.88 (dd, J = 11.4, 0.8 Hz) | 68.2 |

| C3-H | 3.35 (br d, J = 9.0 Hz) | 55.4 |

| C4-H | 2.95 (m) | 35.1 |

| Aromatic-H | 6.69-7.64 | 115.8-152.9 |

| Substituent | 1.40 (s, 3H) | 25.7 |

¹H NMR (500 MHz, CDCl₃), ¹³C NMR (126 MHz, CDCl₃). Data for (3R,4R)-3a derivative.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of chiral molecules. By obtaining a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, confirming the stereochemical assignments made by other techniques.

Table 4: Crystallographic Data for 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile

| Parameter | Value |

| CCDC Number | 2424373 |

| Empirical Formula | C₂₁H₁₅BrN₂O₂ |

| Formula Weight | 407.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 16.987(5) |

| c (Å) | 10.123(3) |

| β (°) | 94.878(10) |

| Volume (ų) | 1769.3(9) |

| Z | 4 |

Crystallographic data can be obtained free of charge from the Cambridge Crystallographic Data Centre.[2]

Diagram 3: Logic Diagram for Stereochemical Determination

Caption: Analytical workflow for stereochemical assignment.

Conclusion

The stereochemistry of substituted chroman-3-amines is a critical determinant of their biological function. This guide has outlined robust and efficient methods for the stereoselective synthesis of these important compounds, including asymmetric hydrogenation and the reduction of nitrochromene precursors. Furthermore, it has provided an overview of the key analytical techniques—chiral HPLC, NMR spectroscopy, and X-ray crystallography—used to elucidate the stereochemical integrity of the synthesized molecules. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of novel this compound-based therapeutics.

References

Chroman-3-amine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman ring system, a core component of many naturally occurring and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry.[1][2] Its inherent structural features allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities. Among the various chroman derivatives, Chroman-3-amine has emerged as a particularly valuable "privileged scaffold." This designation refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the this compound core, including its synthesis, biological activities with a focus on its role as a potent modulator of the sigma-1 (σ1) receptor, and its broader potential in drug discovery.

The this compound Scaffold: A Versatile Core

The this compound scaffold consists of a dihydropyran ring fused to a benzene ring, with an amine group at the 3-position. This structure provides a rigid framework with specific stereochemical properties that can be exploited for targeted drug design. The presence of the amine group offers a key site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Sigma-1 (σ1) Receptor Modulation

A significant area of research for this compound derivatives has been their interaction with the σ1 receptor. The σ1 receptor is a unique, ligand-operated molecular chaperone located primarily at the endoplasmic reticulum-mitochondrion interface.[4][5] It is implicated in a wide range of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[6][7] As such, the σ1 receptor is a key target for therapeutic intervention in a variety of disorders, including neurodegenerative diseases, cancer, pain, and psychiatric conditions.[5]

A series of novel, phenethylamine-containing 3-amino-chromane ligands have been synthesized and shown to bind to the σ1 receptor with low nanomolar affinities.[8] The affinity of these compounds is highly dependent on their stereochemistry, with the (3R,4R) absolute stereochemistry demonstrating higher affinity and greater selectivity for the σ1 receptor over other receptors like TMEM97.[8]

Anticancer and Other Activities

Beyond their effects on the σ1 receptor, chroman derivatives have shown potential as anticancer agents.[9][10] The chroman scaffold is also being explored for the development of inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is implicated in neurodegenerative and psychiatric disorders.[11]

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the binding affinities of a series of (3R,4R)-3-amino-chromane derivatives for the σ1, TMEM97, and 5-HT2B receptors. The data is presented as pKi and Ki values, providing a clear comparison of the potency and selectivity of these compounds.

| Compound | Substituent (R) | σ1 pKi | σ1 Ki (nM) | TMEM97 pKi | TMEM97 Ki (nM) | 5-HT2B Ki (nM) |

| (3R,4R)-3a | H | 8.7 | 2.1 | 7.1 | 75 | >10,000 |

| (3R,4R)-3b | 4-F | 8.8 | 1.6 | 7.2 | 63 | >10,000 |

| (3R,4R)-3c | 4-Cl | 8.7 | 2.0 | 7.1 | 79 | >10,000 |

| (3R,4R)-3d | 4-Br | 8.6 | 2.5 | 7.0 | 100 | >10,000 |

| (3R,4R)-3e | 4-CH3 | 8.5 | 3.2 | 7.0 | 100 | >10,000 |

| (3R,4R)-3f | 4-OCH3 | 8.4 | 4.0 | 6.9 | 126 | >10,000 |

| (3R,4R)-3g | 3-F | 8.5 | 3.2 | 7.0 | 100 | >10,000 |

| (3R,4R)-3h | 3-Cl | 8.4 | 4.0 | 6.9 | 126 | >10,000 |

| (3R,4R)-3i | 3-Br | 8.3 | 5.0 | 6.8 | 158 | >10,000 |

| (3R,4R)-3j | 3-CH3 | 8.2 | 6.3 | 6.7 | 200 | >10,000 |

| (3R,4R)-3k | 3-OCH3 | 8.1 | 7.9 | 6.6 | 251 | >10,000 |

| (3R,4R)-3l | 2-F | 8.0 | 10 | 6.5 | 316 | >10,000 |

| (3R,4R)-3m | 2-Cl | 7.9 | 13 | 6.4 | 398 | >10,000 |

| (3R,4R)-3n | 2-Br | 7.8 | 16 | 6.3 | 501 | >10,000 |

| (3R,4R)-3o | 2-CH3 | 8.7 | 2.0 | 7.1 | 79 | >10,000 |

| (3R,4R)-3p | 2-OCH3 | 8.6 | 2.5 | 7.0 | 100 | >10,000 |

| (3R,4R)-3q | 3,4-diCl | 8.5 | 3.2 | 6.9 | 126 | >10,000 |

| (3R,4R)-3r | 3,5-diCl | 8.4 | 4.0 | 6.8 | 158 | >10,000 |

Data summarized from "Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands".[8]

Experimental Protocols

General Synthesis of 3-Amino-Chromane Derivatives via Reductive Amination

A common and efficient method for the synthesis of 3-aminochromanes is the reductive amination of the corresponding chroman-4-one.[1][2][3] This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.

Materials:

-

Substituted chroman-4-one

-

Primary or secondary amine

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol or another suitable solvent

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of the substituted chroman-4-one (1.0 eq) in methanol, add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-chromane derivative.

Biological Activity Assay: Radioligand Binding Assay for σ1 Receptor Affinity

The binding affinity of the synthesized compounds for the σ1 receptor can be determined using a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the human σ1 receptor

-

Radioligand (e.g., --INVALID-LINK---pentazocine)

-

Synthesized this compound derivatives (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., haloperidol)

-

Scintillation cocktail and scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through a glass fiber filter, washing the filter to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of this compound derivatives as σ1 receptor agonists.

Caption: Proposed signaling pathway of this compound as a σ1 receptor agonist.

Experimental Workflow